N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a combination of chromene and pyrrolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the chromene core: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the pyrrolidinone moiety: This step often involves the reaction of the chromene derivative with a pyrrolidinone precursor in the presence of a coupling agent.
Final coupling: The final step involves the coupling of the intermediate with 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural properties and biological activity.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2-oxochromene-3-carboxamide
- N-[4-methoxyphenyl]-2-oxochromene-3-carboxamide
- N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-oxo-1,2-dihydroquinoline-3-carboxamide
Uniqueness
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide is unique due to the combination of its chromene and pyrrolidinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-27-18-9-8-14(12-16(18)23-10-4-7-19(23)24)22-20(25)15-11-13-5-2-3-6-17(13)28-21(15)26/h2-3,5-6,8-9,11-12H,4,7,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGQPCQKANAOKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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